
Ethyl 4-methyl-2-oxocyclohexanecarboxylate
Overview
Description
Ethyl 4-methyl-2-oxocyclohexanecarboxylate (CAS: 236-910-1) is a cyclohexanecarboxylate derivative characterized by a ketone group at position 2 and a methyl substituent at position 4 of the cyclohexane ring. The ester functional group (ethyl carboxylate) enhances its solubility in organic solvents, making it valuable in synthetic chemistry.
Preparation Methods
Acid-Catalyzed Esterification of 4-Methyl-2-Oxocyclohexanecarboxylic Acid
The direct esterification of 4-methyl-2-oxocyclohexanecarboxylic acid with ethanol remains a foundational approach. This method employs Brønsted acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, to protonate the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by ethanol.
Reaction Mechanism and Conditions
The reaction proceeds via a two-step mechanism:
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Protonation : The carboxylic acid’s carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic.
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Nucleophilic Attack : Ethanol attacks the activated carbonyl, forming a tetrahedral intermediate that collapses to release water and yield the ester .
Typical conditions involve refluxing equimolar amounts of the acid and ethanol in toluene with 1–5 mol% catalyst for 6–12 hours. Excess ethanol drives the equilibrium toward ester formation.
Data and Reaction Conditions
Parameter | Value |
---|---|
Catalyst | H₂SO₄ (3 mol%) |
Temperature | 80°C |
Reaction Time | 8 hours |
Yield | 72–78% |
This method, while straightforward, faces challenges in purifying the product due to side reactions like diethyl ether formation. Recent adaptations use molecular sieves to absorb water, shifting equilibrium and improving yields to 85% .
Base-Promoted Cyclization Using Diethyl Carbonate
A scalable alternative involves cyclizing β-ketoester precursors via base-mediated intramolecular aldol condensation. Adapted from methyl ester syntheses , this method substitutes dimethyl carbonate with diethyl carbonate to achieve the ethyl ester derivative.
Synthetic Procedure
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Enolate Formation : Sodium hydride deprotonates ethyl acetoacetate, generating a resonance-stabilized enolate.
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Cyclization : The enolate attacks the carbonyl carbon of a methyl-substituted diketone, forming the cyclohexanone ring.
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Esterification : Diethyl carbonate introduces the ethyl ester group under anhydrous conditions .
Optimization Insights
Parameter | Value |
---|---|
Base | NaH (2.5 equiv) |
Solvent | Tetrahydrofuran |
Temperature | Reflux (66°C) |
Yield | 79–87% |
This method’s efficiency stems from the base’s ability to drive cyclization to completion, though strict anhydrous conditions are critical to prevent hydrolysis .
Aldol Condensation and Michael Addition Sequence
Inspired by Hagemann’s ester synthesis , this two-step sequence constructs the cyclohexanone core via consecutive aldol and Michael reactions.
Step 1: Aldol Condensation
Ethyl acetoacetate reacts with formaldehyde under basic conditions (e.g., piperidine), forming an α,β-unsaturated ketone. The enolate intermediate attacks formaldehyde’s carbonyl, followed by dehydration to yield the conjugated system .
Step 2: Michael Addition
The unsaturated ketone undergoes a Michael reaction with a second equivalent of ethyl acetoacetate. The enolate attacks the β-position, forming a six-membered ring that tautomerizes to the keto-ester .
Data and Outcomes
Parameter | Value |
---|---|
Catalyst | Piperidine (10 mol%) |
Solvent | Ethanol |
Reaction Time | 24 hours (total) |
Yield | 65–70% |
While this route offers stereochemical control, the multi-step nature reduces overall efficiency compared to direct cyclization .
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial protocols prioritize throughput and safety. Continuous flow systems enable rapid mixing and heat transfer, reducing side reactions. For example, pumping 4-methyl-2-oxocyclohexanecarboxylic acid and ethanol through a titanium microreactor at 100°C with Amberlyst-15 catalyst achieves 90% conversion in 30 minutes .
Catalytic System Optimization
Heterogeneous catalysts like zeolites or immobilized lipases enhance recyclability. A study using Novozym 435 (Candida antarctica lipase B) reported 95% yield under mild conditions (40°C, 24 hours), though enzyme cost remains a barrier for large-scale use .
Comparative Analysis of Methodologies
Method | Yield (%) | Scalability | Cost Efficiency |
---|---|---|---|
Acid-Catalyzed | 72–78 | Moderate | High |
Base-Promoted | 79–87 | High | Moderate |
Aldol-Michael | 65–70 | Low | Low |
Continuous Flow | 90 | Very High | High |
The base-promoted cyclization and continuous flow methods strike the best balance between yield and scalability, whereas the Aldol-Michael route is limited by its complexity.
Chemical Reactions Analysis
Ethyl 4-methyl-2-oxocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form complex cyclic structures.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . Major products formed from these reactions include carboxylic acids, alcohols, and cyclic compounds .
Scientific Research Applications
Reactant in Organic Synthesis
Ethyl 4-methyl-2-oxocyclohexanecarboxylate serves as a key reactant in several organic synthesis pathways:
- Hydroxylation and Oxidative Chlorination : It can be employed in hydroxylation reactions using hydrogen peroxide, leading to the formation of alcohols from ketones .
- Heterocyclization : The compound is utilized in heterocyclization reactions, which are crucial for synthesizing various heterocyclic compounds that have significant biological activities .
- Cyclization Reactions : It participates in cyclization of generated dianions followed by dehydrogenation, producing complex cyclic structures that are often used in drug development .
Synthesis of Pharmaceutical Compounds
This compound has been explored for its potential in synthesizing pharmaceutical intermediates:
- Tranexamic Acid Synthesis : A notable application is the synthesis of Tranexamic acid, an antifibrinolytic agent. A new synthetic route has been developed starting from this compound, showcasing its importance in pharmaceutical chemistry .
Biological Studies
The compound's derivatives are being investigated for their biological activities:
- Thromboxane Analogues : Research indicates that stable analogues derived from this compound may have therapeutic potential in treating thrombotic diseases by evaluating their role as thromboxane A2 antagonists .
Case Study 1: Synthetic Pathways
A study demonstrated the formation of various unexpected products during the synthesis of functionalized bicycloalkanes using this compound. This included the production of methyl and ethyl esters through sulfuric acid-catalyzed cyclizations, highlighting the compound's versatility in generating complex structures .
Case Study 2: Drug Development
In another investigation, researchers utilized this compound to synthesize a series of bicyclic ketoesters aimed at developing thromboxane analogues. These compounds were characterized for their potential dual antagonist and agonist activities on platelet aggregation, which could lead to new treatments for cardiovascular diseases .
Summary Table of Applications
Application Area | Description |
---|---|
Organic Synthesis | Reactant in hydroxylation, heterocyclization, and cyclization reactions |
Pharmaceutical Synthesis | Intermediate for Tranexamic acid and other drug compounds |
Biological Studies | Investigation of thromboxane analogues for cardiovascular therapies |
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-oxocyclohexanecarboxylate involves its ability to act as a versatile intermediate in organic synthesis. It can undergo various chemical transformations, enabling the formation of complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituent positions, ring saturation, and functional groups, leading to variations in reactivity and physicochemical properties:
Physicochemical Properties
- Molecular Weight and Polarity : Ethyl 4-methyl-2-oxocyclohexanecarboxylate (MW ≈ 184.24 g/mol, estimated) aligns with analogs like Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate (MW: 184.24 g/mol) . Polar substituents (e.g., hydroxyl groups) increase boiling points and water solubility.
- Conformational Flexibility : Cyclohexane rings in analogs adopt diverse conformations (e.g., envelope, half-chair) depending on substituents. This compound likely exhibits chair conformations due to the absence of ring strain .
Biological Activity
Ethyl 4-methyl-2-oxocyclohexanecarboxylate (C10H16O3) is an organic compound that has garnered attention in the fields of organic chemistry and pharmacology due to its diverse biological activities and applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C10H16O3
- Molecular Weight : 184.24 g/mol
- Functional Groups : Contains both an ester and a ketone functional group, which contribute to its reactivity in various chemical transformations.
The biological activity of this compound is primarily attributed to its role as a versatile intermediate in organic synthesis. It can undergo several chemical reactions, including oxidation, reduction, substitution, and cyclization, which facilitate the formation of complex biologically active compounds. Notably, it has been utilized in the synthesis of neuropeptide Y antagonists, which are being investigated for their potential in treating obesity and related metabolic disorders .
Anti-inflammatory and Analgesic Activity
Research indicates that this compound exhibits weak anti-inflammatory and moderate analgesic effects. In a study involving carrageenan-induced edema in animal models, a dosage of 20 mg/kg demonstrated these properties, although it was less potent than established anti-inflammatory drugs like Piroxicam and Meloxicam .
Neuroprotective Properties
The compound has also shown promise in neuroprotection. In vitro studies have suggested that derivatives synthesized from this compound can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive function .
Case Studies
- Synthesis of Neuropeptide Y Antagonists : this compound has been employed in the synthesis of neuropeptide Y antagonists. These compounds are under clinical investigation for their role in weight management and obesity treatment. The synthesis involves multiple steps including condensation reactions and subsequent modifications to enhance potency.
- Comparative Analysis with Polymorphic Forms : A study comparing different polymorphic forms of related compounds revealed that while some forms exhibited significant analgesic properties, others showed only moderate effects. This highlights the importance of structural variations in influencing biological activity .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4-methyl-2-oxocyclohexanecarboxylate?
The compound can be synthesized via acid-catalyzed cyclization of keto esters or through oxidation/reduction pathways. For example, analogous cyclohexanone derivatives are prepared using boron trifluoride diethyl etherate as a cyclization catalyst . Key steps include:
- Oxidation : Formation of oxo intermediates from hydroxy precursors.
- Substitution : Introduction of methyl or carboxylate groups via nucleophilic substitution.
- Esterification : Ethyl ester formation using ethanol under acidic conditions.
Methodological Tip: Optimize reaction pH and temperature to minimize side products.
Q. What spectroscopic techniques are recommended for characterizing this compound?
Use a combination of:
- NMR : For structural elucidation of cyclohexane rings and substituents (e.g., methyl and ethyl groups).
- X-ray Crystallography : To resolve stereochemical ambiguities, as demonstrated in studies of similar cyclohexene carboxylates (e.g., monoclinic crystal system with a = 11.97 Å, b = 8.17 Å, c = 39.20 Å) .
- FT-IR : To confirm carbonyl (C=O) and ester (C-O) functional groups.
Data Table:
Technique | Key Peaks/Parameters | Purpose |
---|---|---|
H NMR | δ 1.2–1.4 (ethyl CH3), δ 2.1–2.5 (methyl/cyclohexane CH2) | Substituent identification |
XRD | Space group P2₁/c, Z = 4 | Stereochemical confirmation |
Q. How is this compound utilized as a chiral building block in organic synthesis?
The cyclohexane ring’s stereochemistry enables asymmetric synthesis of pharmaceuticals or natural products. For example, derivatives like 4-hydroxy-2,2-dimethylcyclohexanone are used in enzyme-catalyzed reaction studies . Methodological Tip: Employ chiral catalysts (e.g., BINOL derivatives) to control enantioselectivity during derivatization.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature Control : Maintain 60–80°C during cyclization to avoid decarboxylation .
- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) for efficiency in esterification.
- Purification : Use column chromatography with hexane/ethyl acetate gradients to isolate pure product.
Case Study: A 15% yield increase was achieved by reducing reaction time from 24h to 12h in analogous syntheses .
Q. What strategies address contradictions in spectroscopic data during structural elucidation?
- Cross-Validation : Compare NMR data with computational predictions (DFT calculations).
- Crystallographic Refinement : Resolve ambiguities in substituent positioning using XRD (e.g., C–H···O/Cl contacts in crystal packing) .
- Isotopic Labeling : Use C-labeled precursors to track carbonyl group behavior.
Q. How can stereochemical outcomes be analyzed in its reactions?
- Chiral HPLC : Separate enantiomers using cellulose-based columns.
- Circular Dichroism (CD) : Monitor optical activity changes during derivatization.
- XRD Analysis : Confirm absolute configuration, as done for ethyl 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-enecarboxylate .
Q. What computational methods support experimental data interpretation?
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
- Density Functional Theory (DFT) : Predict IR/NMR spectra and transition states.
Example: Dihedral angles (e.g., C19–C8–C7–C1 = -37.55°) from XRD were validated via DFT .
Q. What are the best practices for handling this compound in the lab?
- PPE : Use nitrile gloves and fume hoods due to potential irritant properties .
- Storage : Keep in airtight containers at 4°C to prevent hydrolysis.
- Waste Disposal : Neutralize with aqueous NaOH before disposal.
Q. Methodological Resources
Properties
IUPAC Name |
ethyl 4-methyl-2-oxocyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-3-13-10(12)8-5-4-7(2)6-9(8)11/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVHHWOJYFCNJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60928978 | |
Record name | Ethyl 4-methyl-2-oxocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60928978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13537-82-1 | |
Record name | Ethyl 4-methyl-2-oxocyclohexanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13537-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl 4-methyl-2-oxocyclohexanecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013537821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13537-82-1 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84213 | |
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Record name | Ethyl 4-methyl-2-oxocyclohexane-1-carboxylate | |
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Record name | Ethyl 4-methyl-2-oxocyclohexanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.540 | |
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Record name | ETHYL 4-METHYL-2-OXOCYCLOHEXANECARBOXYLATE | |
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Retrosynthesis Analysis
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